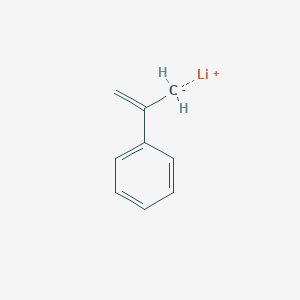
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14Br2O6 It is a derivative of benzene, featuring two bromine atoms and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dibromoterephthalic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and binding affinity. The bromine atoms can undergo substitution reactions, enabling the compound to modify biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks bromine atoms.
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring.
2,5-dibromobenzene-1,4-diol: Similar bromine substitution but different functional groups.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
63596-84-9 |
|---|---|
Formule moléculaire |
C12H12Br2O6 |
Poids moléculaire |
412.03 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H12Br2O6/c13-9-6-8(12(18)20-4-2-16)10(14)5-7(9)11(17)19-3-1-15/h5-6,15-16H,1-4H2 |
Clé InChI |
ABPZETPCLKFMRE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)C(=O)OCCO)Br)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
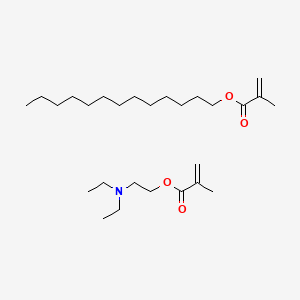
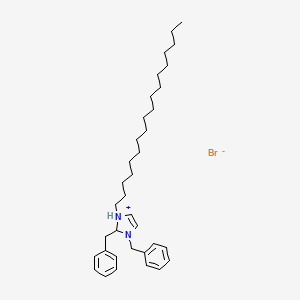
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
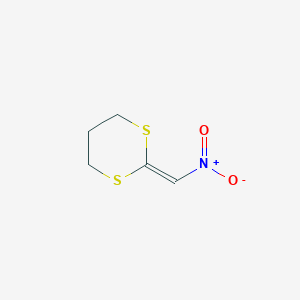
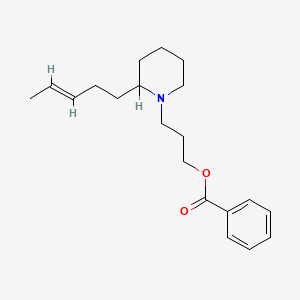

![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
